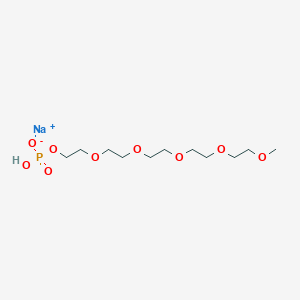

Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Protons on the PEG backbone resonate at δ 3.6–3.7 ppm, characteristic of ethylene oxide repeating units. The methylene spacer (-CH₂-PO₄⁻) appears as a triplet near δ 4.1 ppm due to coupling with phosphate oxygen.

- ³¹P NMR : A singlet at δ 0–2 ppm confirms the presence of a monobasic phosphate group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a primary ion at m/z 333.27 ([M-Na]⁻), consistent with the deprotonated molecular formula C₁₁H₂₂O₉P⁻. Ion-mobility spectrometry resolves PEG-related adducts, confirming the polydisperse nature of synthetic batches.

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound remain unreported due to challenges in obtaining single crystals, attributed to its flexible PEG backbone and hygroscopic nature. However, conformational studies using molecular dynamics simulations suggest:

- The PEG chain adopts a helical conformation in aqueous media, stabilized by hydrogen bonding with water.

- The phosphate group exhibits dynamic rotation, sampling equatorial and axial orientations relative to the PEG axis.

Peak Force Quantitative Nanomechanical (QNM) mapping of hybrid hydrogels containing analogous PEG-phosphates reveals fibrillar nanostructures (5–200 nm in length), underscoring the molecule’s role in directing supramolecular assembly.

Computational Modeling of Molecular Geometry

Density functional theory (DFT) optimizations at the B3LYP/6-31G(d) level predict:

- Bond lengths : P-O = 1.54 Å (equatorial), 1.51 Å (axial).

- Dihedral angles : O-C-C-O = 60°–180° (PEG chain gauche/trans conformers).

Molecular dynamics simulations in explicit water show rapid solvation of the phosphate group, while the PEG chain retains partial rigidity due to ether oxygen solvation. These models align with experimental NMR data, particularly the downfield shift of PEG protons in saline environments.

Tables

Table 1: Key Spectroscopic Signatures

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 3.6–3.7 ppm (multiplet) | PEG backbone |

| ³¹P NMR | δ 1.2 ppm (singlet) | Hydrogen phosphate |

| FT-IR | 1280 cm⁻¹ (strong) | P=O stretch |

| ESI-MS | m/z 333.27 ([M-Na]⁻) | Deprotonated molecular ion |

Table 2: Computational Geometry Parameters

| Parameter | Value (DFT) | Description |

|---|---|---|

| P-O bond length | 1.54 Å | Equatorial phosphate |

| O-C-C-O dihedral | 60°–180° | PEG chain conformation |

| Solvent-accessible SA | 420 Ų | Phosphate group surface area |

Properties

CAS No. |

99688-43-4 |

|---|---|

Molecular Formula |

C11H24NaO9P |

Molecular Weight |

354.27 g/mol |

IUPAC Name |

sodium;2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen phosphate |

InChI |

InChI=1S/C11H25O9P.Na/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-21(12,13)14;/h2-11H2,1H3,(H2,12,13,14);/q;+1/p-1 |

InChI Key |

AQCLCQSSUNCAHX-UHFFFAOYSA-M |

Canonical SMILES |

COCCOCCOCCOCCOCCOP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate involves multiple steps. The primary synthetic route includes the reaction of 2,5,8,11,14-Pentaoxahexadecan-16-ol with phosphoric acid under controlled conditions to form the dihydrogen phosphate ester. This ester is then neutralized with sodium hydroxide to yield the sodium salt. Industrial production methods typically involve large-scale reactions in controlled environments to ensure high purity and yield.

Chemical Reactions Analysis

Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced forms.

Substitution: The compound can undergo substitution reactions where the hydrogen phosphate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate is utilized in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

Industry: The compound is used in the formulation of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related PEG derivatives and phosphate esters:

Physicochemical Properties

- Solubility : The sodium salt (CAS 98072-05-0) exhibits superior water solubility compared to its free acid form (CAS 98072-04-9) due to ionic interactions .

- Thermal Stability: The sodium salt’s high boiling point (734.5°C) contrasts with non-ionic PEG derivatives like CAS 23778-52-1 (boiling point: 110°C under vacuum) .

- Polarity: The phosphate group increases polarity compared to non-ionic PEGs, as evidenced by the topological polar surface area (83.4 Ų for related acids) .

Research Findings and Industrial Relevance

- Drug Delivery: The sodium salt’s amphiphilicity enables micelle formation for encapsulating hydrophobic drugs, outperforming non-ionic PEGs in stabilizing aqueous dispersions .

- Material Science : Phosphate-terminated PEGs (e.g., CAS 98072-05-0) modify surface properties of polymers, enhancing biocompatibility in biomedical devices .

- Environmental Impact: Sodium salts are less bioaccumulative than phenol-containing analogues but require monitoring due to phosphate persistence in water systems .

Biological Activity

Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate (commonly referred to as sodium pentaoxahexadecan phosphate) is a complex organic compound characterized by its unique polyether structure and phosphate group. Its molecular formula is with a molecular weight of approximately 360.27 g/mol. This compound has garnered interest in various biological applications due to its solubility and interaction with biological systems.

Chemical Structure and Properties

The chemical structure of sodium pentaoxahexadecan phosphate features a long polyether chain with five ether linkages and a phosphate group. The presence of sodium enhances its solubility in aqueous environments, making it suitable for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H24NaO9P |

| Molecular Weight | 360.27 g/mol |

| CAS Number | 99688-43-4 |

| Solubility | Soluble in water |

Biological Activity

Research indicates that sodium pentaoxahexadecan phosphate exhibits significant biological activity through various mechanisms:

- Cell Viability and Toxicity : Studies have demonstrated that phosphate compounds can selectively induce cell death in cancer cells while sparing normal cells. For instance, sodium hydrogen phosphate was shown to reduce the viability of MDA-MB-231 triple-negative breast cancer cells significantly at concentrations above 20 mM while having less effect on human monocytes . This selectivity suggests potential therapeutic applications in oncology.

- Mechanism of Action : The biological activity of sodium pentaoxahexadecan phosphate may involve interactions with cellular signaling pathways. In particular, it has been observed to induce apoptosis in cancer cells through mechanisms that are still under investigation. The compound's ability to affect cell viability indicates its potential as a lead compound for developing anticancer agents.

- Interaction with Biomolecules : Sodium pentaoxahexadecan phosphate can form complexes with various biomolecules, enhancing its biological efficacy. Its unique structure allows it to interact favorably with lipid membranes and proteins, potentially facilitating drug delivery systems or acting as a surfactant in biological contexts.

Case Studies and Research Findings

Several studies have explored the biological implications of sodium pentaoxahexadecan phosphate:

- Study on Cancer Cell Lines : A study assessed the effects of various phosphate compounds on MDA-MB-231 cells, revealing that sodium hydrogen phosphate induced significant apoptosis at higher concentrations while exhibiting minimal toxicity to non-cancerous cells .

- Comparative Analysis : A comparative analysis with other similar compounds showed that sodium pentaoxahexadecan phosphate had distinct properties that enhanced its solubility and reactivity compared to other phosphates .

Future Directions

The promising biological activity of sodium pentaoxahexadecan phosphate warrants further investigation into its mechanisms of action and potential therapeutic applications. Future research should focus on:

- In Vivo Studies : Conducting in vivo studies to evaluate the therapeutic efficacy and safety profiles of sodium pentaoxahexadecan phosphate.

- Mechanistic Studies : Investigating the specific molecular pathways influenced by this compound in various cell types.

- Formulation Development : Exploring formulations that utilize this compound for drug delivery or as part of therapeutic regimens for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.